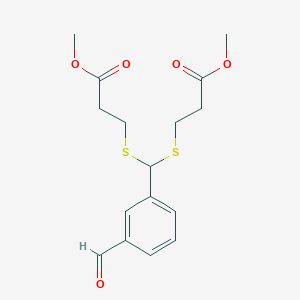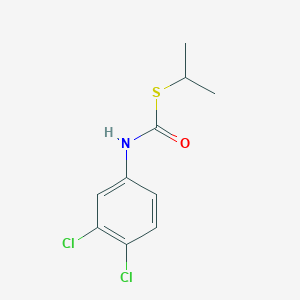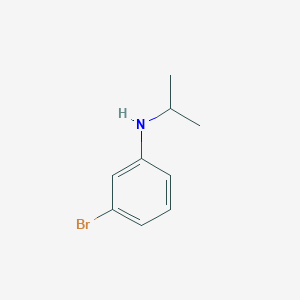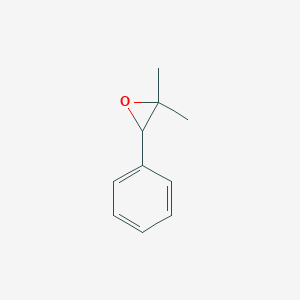
2,2-Dimethyl-3-phenyloxirane
Descripción general
Descripción
“2,2-Dimethyl-3-phenyloxirane” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 148.2 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, oxiranes in general are known to undergo reactions such as ring-opening reactions .
Physical and Chemical Properties Analysis
This compound is a liquid . It is typically stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Antioxidant Activity Assessment
2,2-Dimethyl-3-phenyloxirane is involved in antioxidant activity assessment, where it's used in mixed tests including the transfer of both a hydrogen atom and an electron. The [2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl] (DPPH) test, where this compound is used, assesses antioxidant activity or determines the antioxidant capacity of complex samples. The process involves spectrophotometry, monitoring characteristic color changes or the discoloration of solutions to be analyzed, indicating the occurrence of specific wavelength absorption. This method, complemented by electrochemical (bio)sensors, provides a comprehensive understanding of the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Oxygenated Fuel Production
This compound contributes to the production of oxygenated fuels like polyoxymethylene dimethyl ethers (OME) containing 3–5 CH2O units (OME3–5). These fuels, used in diesel engines with minimal modifications, result in reduced hazardous exhaust gas emissions compared to standard diesel. The molecular structure of OME significantly reduces soot formation, thereby allowing higher exhaust gas recirculation (EGR) rates to minimize NOx emissions. Research focuses on simplifying OME production processes by exploring new reactants, efficient catalysts, and simpler processes (Baranowski, Bahmanpour, & Kröcher, 2017).
Fertility Control and Contraception
Research on chemical control of fertility has involved this compound derivatives. A study at the Central Drug Research Institute in Lucknow, India, highlighted the development of the postcoital contraceptive agent Centchroman, which possesses weak estrogenic activity but shows antiprogestational and antiestrogenic activity, affecting the fallopian tubes and uterus to arrest ovum development. The drug has been considered safe with an acceptable therapeutic index, indicating its potential in fertility control and contraception (Nand, 1974).
Exploration in Eye Pathologies
This compound is related to molecules like Dimethyl fumarate (DMF), known for its immuno-modulatory, anti-inflammatory, and antioxidant properties. Research suggests potential therapeutic uses of DMF in eye pathologies, including Age-related Macular Degeneration (AMD), due to its activation of Nrf2 through Keap1 protein inhibition. This review discusses the state-of-art and future perspectives of DMF in ophthalmological diseases, highlighting the need to find a topical route of DMF administration to the eye (Manai, Govoni, & Amadio, 2022).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H373, and H412 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), may cause damage to organs through prolonged or repeated exposure (H373), and harmful to aquatic life with long lasting effects (H412) .
Mecanismo De Acción
Target of Action
Like other oxiranes, it may interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
They can undergo ring-opening reactions, potentially leading to covalent modification of their targets .
Biochemical Pathways
It’s known that oxiranes can participate in various biochemical reactions due to their reactivity .
Pharmacokinetics
Given its molecular weight of 1482 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Due to its potential to modify biological macromolecules, it could have various effects depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethyl-3-phenyloxirane. For instance, its reactivity might be affected by pH and temperature. Moreover, its stability could be influenced by storage conditions, as suggested by its recommended storage temperature of 4°C .
Propiedades
IUPAC Name |
2,2-dimethyl-3-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKHGWDFQQNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906289 | |
| Record name | 2,2-Dimethyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10152-58-6 | |
| Record name | Oxirane, 2,2-dimethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-Dimethyl-3-phenyloxirane formed?
A: this compound (4a) is formed as a product of the photolysis of 1,1-dimethyl-2-diazo-2-phenylethanol (1a). The irradiation of (1a) leads to the generation of the carbene intermediate (2a) through the elimination of nitrogen. This carbene can then undergo different reaction pathways, one of which results in the formation of the oxirane (4a) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


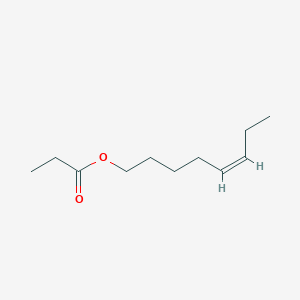
![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
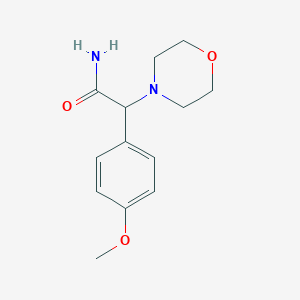
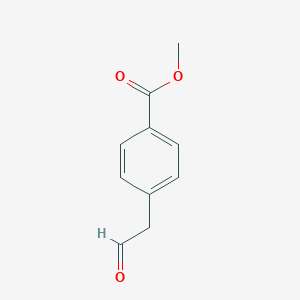
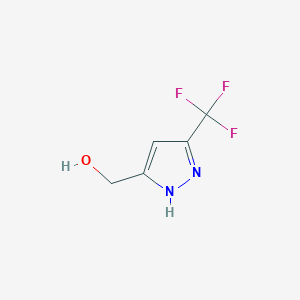
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)



